molecular formula C12H15N3O B11782458 1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine

1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B11782458
M. Wt: 217.27 g/mol
InChI Key: DIIPLDDWJSTUQX-UHFFFAOYSA-N
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Description

1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group

Preparation Methods

The synthesis of 1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with the oxadiazole ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Introduction of the Ethanamine Group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oxadiazole ring or the attached functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)ethanamine: This compound lacks the oxadiazole ring and has different chemical properties and applications.

    1-(3-Methylphenyl)ethanamine: This compound has a similar ethanamine group but a different substitution pattern on the phenyl ring.

    1-(4-Ethylphenyl)ethanamine: This compound has an ethyl group instead of a dimethyl group on the phenyl ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-7-4-5-8(2)10(6-7)11-14-12(9(3)13)16-15-11/h4-6,9H,13H2,1-3H3

InChI Key

DIIPLDDWJSTUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C(C)N

Origin of Product

United States

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